PMA-Induced HL-60 Homotypic Aggregation Potency
In a head-to-head comparative study, Cycloshizukaol A demonstrated moderate inhibitory activity against PMA-induced homotypic aggregation of HL-60 cells (a functional assay for cell-cell adhesion mediated by leukocyte integrins and ICAM-1), with an MIC value of 0.9 μM [1]. This potency was approximately 26-fold weaker than shizukaol B (MIC = 34.1 nM) and 33-fold weaker than shizukaol F (MIC = 27.3 nM) in the identical assay system [1]. Notably, all three compounds achieved inhibition without measurable cytotoxicity at their respective MIC concentrations [1].
| Evidence Dimension | Inhibition of PMA-induced homotypic aggregation (MIC) |
|---|---|
| Target Compound Data | 0.9 μM |
| Comparator Or Baseline | Shizukaol B: 34.1 nM; Shizukaol F: 27.3 nM |
| Quantified Difference | 26.4-fold less potent than shizukaol B; 33.0-fold less potent than shizukaol F |
| Conditions | HL-60 human promyelocytic leukemia cell line; PMA stimulation; aggregation measured microscopically; no cytotoxicity observed at MIC |
Why This Matters
This direct comparative dataset enables researchers to select Cycloshizukaol A when moderate, titratable cell adhesion inhibition is desired—avoiding the near-complete suppression caused by the more potent shizukaol B and F at similar concentrations.
- [1] Kwon OE, Kim HS, Rho MC, et al. Dimeric sesquiterpenoids isolated from Chloranthus japonicus inhibited the expression of cell adhesion molecules. Journal of Ethnopharmacology, 2006, 104(1-2): 270-277. View Source
